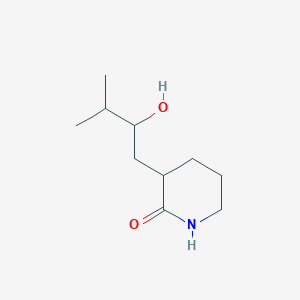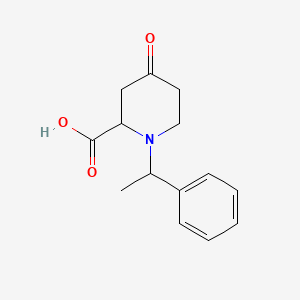![molecular formula C13H17F3O3 B13218037 4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B13218037.png)
4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol is an organic compound characterized by the presence of methoxy and trifluoromethyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol typically involves the reaction of 4-methoxy-2-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2-(trifluoromethyl)phenylacetonitrile: Shares similar structural features but differs in its functional groups and reactivity.
2-Bromo-5-methoxybenzotrifluoride: Another compound with methoxy and trifluoromethyl groups but with different substitution patterns.
Uniqueness
Its distinct chemical properties make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C13H17F3O3 |
|---|---|
Molekulargewicht |
278.27 g/mol |
IUPAC-Name |
4-methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol |
InChI |
InChI=1S/C13H17F3O3/c1-12(17,6-7-18-2)10-5-4-9(19-3)8-11(10)13(14,15)16/h4-5,8,17H,6-7H2,1-3H3 |
InChI-Schlüssel |
PLHDZJIVEUKWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC)(C1=C(C=C(C=C1)OC)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B13217956.png)



![(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)



![(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13218017.png)


![2-Ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13218047.png)
![2,6-Dioxaspiro[4.5]decane-9-sulfonamide](/img/structure/B13218053.png)
